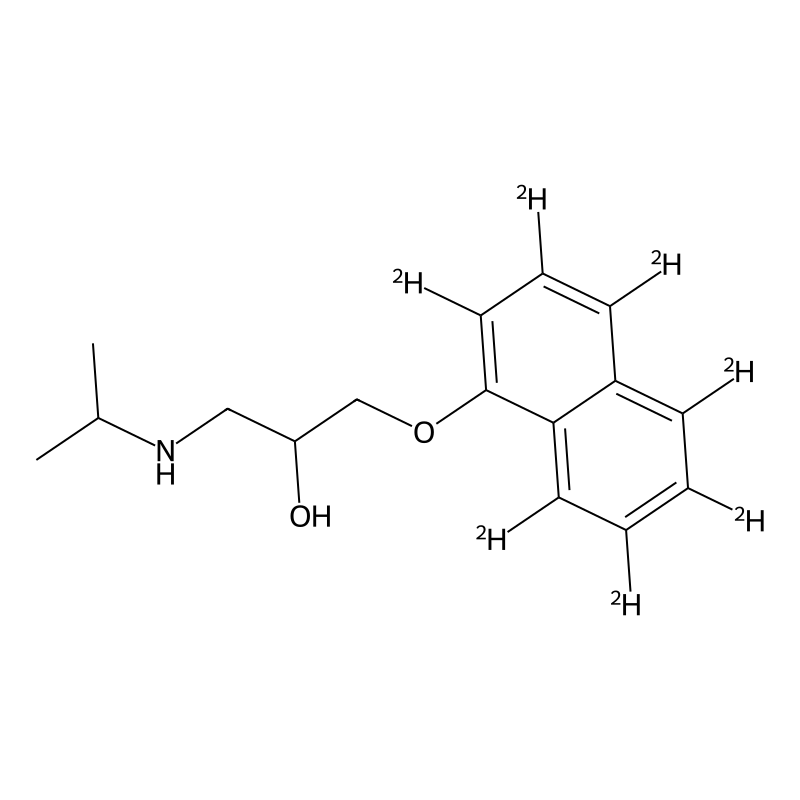1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is a deuterated derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used for various cardiovascular conditions. The addition of deuterium atoms enhances the compound's stability and alters its pharmacokinetic properties. The molecular formula of this compound is C₁₆H₂₁D₇NO₂, indicating the presence of deuterium in its structure, which can be beneficial for tracing studies in biological systems.
The chemical behavior of 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol is similar to that of propranolol. It undergoes typical reactions associated with alcohols and amines, such as:
- Nucleophilic substitutions: The hydroxyl group can participate in nucleophilic substitution reactions.
- Acid-base reactions: The amino group can act as a base and participate in protonation reactions.
Additionally, the presence of deuterium allows for unique isotopic labeling studies that can help in understanding metabolic pathways and interactions within biological systems.
As a derivative of propranolol, this compound exhibits similar biological activities:
- Beta-blocking effects: It inhibits beta-adrenergic receptors, leading to decreased heart rate and blood pressure.
- Anxiolytic properties: Like propranolol, it may reduce anxiety symptoms by modulating adrenergic signaling.
The deuterated form may also show altered pharmacokinetics due to the kinetic isotope effect, potentially resulting in prolonged action or modified metabolism.
The synthesis of 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol typically involves:
- Deuteration: The introduction of deuterium atoms can be achieved through various methods such as:
- Exchange reactions using deuterated solvents.
- Catalytic hydrogenation with deuterated hydrogen sources.
- Alkylation and coupling reactions: Following the deuteration step, the compound can be synthesized through standard organic reactions involving naphthalene derivatives and propan-2-amines.
This compound has potential applications in:
- Pharmaceutical research: As a labeled compound for studying drug metabolism and pharmacokinetics.
- Clinical research: Investigating the effects of beta-blockers with altered isotopic compositions on human health outcomes.
Its unique structure may also provide insights into receptor interactions and drug design.
Interaction studies involving 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol focus on:
- Receptor binding assays: To evaluate its affinity for beta-receptors compared to propranolol.
- Metabolic studies: Understanding how the presence of deuterium alters metabolic pathways through isotope tracing techniques.
These studies are crucial for determining the therapeutic efficacy and safety profile of this compound.
Several compounds share structural similarities with 1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Propranolol | C₁₄H₁₈N₂O₂ | Non-selective beta-blocker without deuteration |
| 1-Isopropylamino-3-naphthalen-2-yloxy-propan-2-ol | C₁₅H₁₉N₂O₂ | Similar structure but lacks deuterium substitution |
| DL-Propranolol-D7 (Ring-D7) | C₁₆H₂₁D₇NO₂ | Deuterated form with potential differences in metabolism |
The primary distinction lies in the incorporation of deuterium atoms in its structure which may influence its pharmacological properties and metabolic pathways compared to its non-deuterated counterparts. This characteristic makes it particularly useful for research applications focusing on drug metabolism and receptor interactions.
XLogP3
GHS Hazard Statements
Pictograms

Irritant








